molecular formula C19H22N4O3S B6923571 N-methyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]-N-propan-2-ylbenzenesulfonamide

N-methyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]-N-propan-2-ylbenzenesulfonamide

Cat. No.: B6923571
M. Wt: 386.5 g/mol
InChI Key: YRIBLAOIPGRLOW-UHFFFAOYSA-N
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Description

N-methyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]-N-propan-2-ylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides

Properties

IUPAC Name

N-methyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-14(2)22(3)27(25,26)17-9-7-15(8-10-17)20-13-16-12-19(24)23-11-5-4-6-18(23)21-16/h4-12,14,20H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIBLAOIPGRLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)NCC2=CC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]-N-propan-2-ylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzenesulfonamide group: This step involves the reaction of the pyrido[1,2-a]pyrimidine intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    N-methylation and N-propan-2-ylation: These steps can be carried out using methylating and alkylating agents, respectively, under controlled conditions to ensure selective substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]-N-propan-2-ylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-methyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]-N-propan-2-ylbenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]-N-propan-2-ylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]-N-ethylbenzenesulfonamide
  • N-methyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]-N-butylbenzenesulfonamide
  • N-methyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]-N-isopropylbenzenesulfonamide

Uniqueness

N-methyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]-N-propan-2-ylbenzenesulfonamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

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